CAS number and safety data sheet (SDS) for pyridine-ether diamines
CAS number and safety data sheet (SDS) for pyridine-ether diamines
The following technical guide is structured for researchers and drug development professionals. It synthesizes specific chemical data with field-proven handling protocols.[1]
Focus Entity: 2,6-Bis(2-aminoethoxy)pyridine
Executive Summary & Identification
Pyridine-ether diamines represent a critical scaffold in medicinal chemistry, often utilized as ligands for metallo-enzyme inhibition, chelating agents in supramolecular chemistry, and intermediates for macrocyclic drugs.[1] Their dual functionality—combining the basicity of primary amines with the π-acceptor properties of the pyridine ring—creates unique reactivity and safety profiles.[1]
This guide focuses on the representative scaffold 2,6-Bis(2-aminoethoxy)pyridine , a common precursor for macrocyclic ligands and kinase inhibitor fragments.[1]
Chemical Identity Matrix[1]
| Parameter | Data |
| Chemical Name | 2,6-Bis(2-aminoethoxy)pyridine |
| CAS Registry Number | 29449-94-3 (Primary Amine Form) |
| Related CAS | 29449-91-0 (Dimethylamine analog) |
| Molecular Formula | C₉H₁₅N₃O₂ |
| Molecular Weight | 197.23 g/mol |
| Physical State | Viscous yellow oil or low-melting solid (hygroscopic) |
| Solubility | Soluble in MeOH, DCM, Water (pH dependent) |
Safety Data Sheet (SDS) Analysis: The Mechanistic "Why"
Standard SDSs often list hazards without context.[1] Below is an expert analysis of the causality behind the hazards for this specific class of compounds.
Hazard Classification (GHS)[1][4]
-
Skin Corrosion/Irritation (Category 1B): H314 - Causes severe skin burns and eye damage.[1][2]
-
Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[1][3][4][5]
-
Sensitization, Skin (Category 1): H317 - May cause an allergic skin reaction.[1]
Toxicological Mechanisms[1]
-
Corrosivity (Amine Functionality): The primary amine groups (
) on the ethoxy arms are highly basic ( ).[1] Upon contact with biological tissue, they saponify membrane lipids and denature proteins, leading to deep tissue necrosis. -
Neurotoxicity (Pyridine Moiety): The central pyridine ring, if metabolized or cleaved, can exhibit pyridinic toxicity, targeting the central nervous system (CNS) and liver.
-
Chelation Toxicity: As a tridentate ligand (N-O-N-O-N donor set), this molecule can aggressively chelate essential metal ions (Zn²⁺, Cu²⁺) in vivo, potentially disrupting metalloenzyme function.
Handling Logic Diagram
The following decision tree illustrates the safety logic for handling pyridine-ether diamines, integrating air-sensitivity checks.
Caption: Decision logic for handling air-sensitive amine scaffolds to prevent degradation and exposure.
Storage & Stability Protocols
Expert Insight: The "Air Sensitive" designation on the SDS for this class is frequently misunderstood. It is not primarily due to oxidation, but rather carbamate formation .
-
Mechanism: Primary amines react rapidly with atmospheric CO₂ to form carbamate salts (
).[1] This manifests as a crust forming on the oil or the solid becoming sticky/gum-like.[1] -
Storage Requirement: Store under Argon or Nitrogen atmosphere.[1] Tape-seal caps with Parafilm or electrical tape.[1] Store at 2–8°C to slow reaction kinetics.
Synthesis & Quenching Workflow
When synthesizing or using CAS 29449-94-3 (e.g., via nucleophilic substitution of 2,6-dichloropyridine with ethanolamine), the workup is the most hazardous phase due to the exothermic neutralization of excess base.[1]
Self-Validating Quench Protocol
This protocol ensures safety by using pH as a validation checkpoint.[1]
-
Preparation: Cool the reaction mixture to <5°C using an ice/salt bath.
-
Quenching: Slowly add saturated Ammonium Chloride (
) solution.-
Validation: Monitor internal temperature; do not exceed 15°C.[1]
-
-
pH Check (Critical): Test the aqueous layer.[1]
-
Target: pH 8–9.[1]
-
Why? If pH < 7, the pyridine nitrogen and amines protonate, trapping the product in the water layer. If pH > 12, emulsion formation is likely.
-
-
Extraction: Use Dichloromethane (DCM) containing 5% Methanol.[1] The methanol helps disrupt hydrogen bonding between the diamine and water.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis and isolation of pyridine-ether diamines with safety checkpoints.
Emergency Response (Specific to Class)
Standard First Aid is insufficient for diamine burns.[1]
-
Skin Contact:
-
Immediate Flush: Wash with water for 15 minutes minimum .[1][6][7]
-
Acid Neutralization (Contraindicated): Do NOT use vinegar or acidic neutralizers on amine burns; the heat of neutralization will worsen tissue damage.[1] Use only water or saline.[1]
-
PEG 400: If available, swabbing the area with Polyethylene Glycol 400 (PEG 400) after flushing can help solubilize the lipophilic amine from the skin pores.
-
-
Eye Contact:
References
-
National Institute of Standards and Technology (NIST). (2025).[1] 2,6-bis-[2-(Dimethylamino)ethoxy]pyridine Mass Spectrum (CAS 29449-91-0).[1] NIST Chemistry WebBook.[1] Retrieved February 17, 2026, from [Link][1]
-
National Institutes of Health (NIH). (n.d.).[1] PubChem Compound Summary: Pyridine-ether derivatives. Retrieved February 17, 2026, from [Link][1]
-
Asian Journal of Chemistry. (2013). Synthesis of 6,6'-Diaminomethyl-tris-(pyridin-2-ylmethyl)amine. Retrieved February 17, 2026, from [Link][1]
Sources
- 1. 2,6-bis-[2-(Dimethylamino)ethoxy) pyridine [webbook.nist.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. geneseo.edu [geneseo.edu]
- 7. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 8. biochemopharma.fr [biochemopharma.fr]
